![molecular formula C15H19N3O2 B4766944 N-ethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4766944.png)
N-ethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Overview
Description
N-ethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide belongs to a class of heterocyclic compounds, specifically oxadiazole derivatives. These compounds are noted for their biological activities and potential use in various therapeutic applications.
Synthesis Analysis
- The synthesis of similar compounds involves sequential transformations. For instance, 4-(1H-indol-3-yl)butanoic acid is transformed into various intermediates before achieving the final oxadiazole scaffolds (Nazir et al., 2018).
- Another method involves converting organic acids into corresponding esters, hydrazides, and then 1,3,4-oxadiazol-2-thiols before achieving the final oxadiazole compounds (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
- The structural confirmation of oxadiazole compounds is typically performed using spectral and elemental analysis, ensuring the accuracy of the synthesized molecules (Nazir et al., 2018).
Chemical Reactions and Properties
- Oxadiazole derivatives undergo various chemical reactions, including nucleophilic substitution, to achieve the final desired compounds (Nazir et al., 2018).
Physical Properties Analysis
- The physical properties of these compounds, such as stability and solubility, are influenced by their molecular structure and the presence of specific functional groups (Wang et al., 2006).
Chemical Properties Analysis
- The chemical properties, including reactivity and potential biological activity, are determined by the specific structure of the oxadiazole ring and its substituents (Ueda et al., 1991).
- These compounds have been studied for various activities, such as urease inhibition, indicating their potential in therapeutic applications (Abbasi et al., 2020).
Mechanism of Action
Target of Action
AKOS000633666, also known as N-ethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide, primarily targets the mast cell inhibitory receptor Siglec-6 . Siglec-6 is an inhibitory receptor selectively expressed on mast cells .
Mode of Action
The compound interacts with its target, Siglec-6, by binding to it. This binding activates the native inhibitory function of the receptor, which in turn reduces mast cell activation . In pre-clinical studies, AKOS000633666 inhibited multiple modes of mast cell activation, including IgE, IL-33, KIT, C5a, and MRGPRX2, resulting in the broad suppression of inflammation .
Biochemical Pathways
The activation of Siglec-6 by AKOS000633666 leads to the suppression of various biochemical pathways associated with mast cell activation. These include pathways triggered by IgE, IL-33, KIT, C5a, and MRGPRX2 . The suppression of these pathways results in a broad reduction of inflammation.
Result of Action
This dual action results in a significant reduction of inflammation and could potentially be beneficial in the treatment of various inflammatory and proliferative diseases .
properties
IUPAC Name |
N-ethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-16-13(19)8-5-9-14-17-15(18-20-14)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNCPLJNROXPTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC1=NC(=NO1)C2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.